molecular formula C21H23N5O2S B2998385 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-60-5

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2998385
CAS No.: 887219-60-5
M. Wt: 409.51
InChI Key: NCZPAWOJEDZLSZ-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-2-24-10-12-25(13-11-24)17(15-7-4-3-5-8-15)18-20(27)26-21(29-18)22-19(23-26)16-9-6-14-28-16/h3-9,14,17,27H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZPAWOJEDZLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound features a complex structure that includes a thiazolo-triazole core, a furan ring, and an ethylpiperazine moiety. Its molecular formula is C18H23N5O2SC_{18}H_{23}N_5O_2S with a molecular weight of 373.47 g/mol. The structural components are believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, derivatives containing similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the inhibition of bacterial fatty acid biosynthesis through targeting the enoyl-acyl carrier protein reductase (FabI) enzyme.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 μg/mL
Compound BEscherichia coli16 μg/mL
Compound CCandida albicans32 μg/mL

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.

Case Study: Cytotoxicity Assessment

In a recent study, the cytotoxic effects of the compound were tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound induced apoptosis in these cells at concentrations ranging from 10 to 50 µM.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives is significantly influenced by their structural components. Modifications at specific positions on the thiazole and triazole rings can enhance or diminish activity. For example:

  • Furan Substitution : The presence of a furan ring at position 2 has been associated with improved antimicrobial activity.
  • Piperazine Moiety : The inclusion of piperazine enhances solubility and bioavailability, contributing to overall efficacy.

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